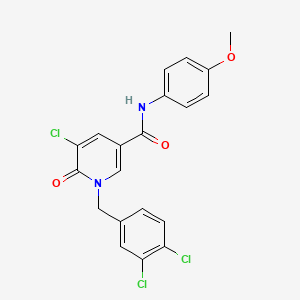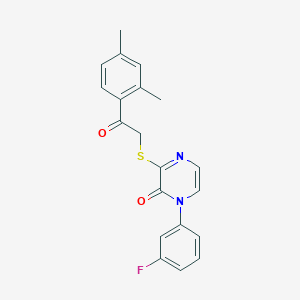
5-chloro-1-(3,4-dichlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(3,4-dichlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H15Cl3N2O3 and its molecular weight is 437.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research efforts have been dedicated to synthesizing novel compounds with potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone has been reported. These compounds have been evaluated as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, the synthesis and photophysical evaluation of 2-methoxy- and 2-morpholino pyridine compounds have been undertaken, revealing their potential as highly emissive fluorophores in both solution and the solid state (Hagimori et al., 2019).
Medicinal Chemistry Applications
The exploration of pyridinecarboxamide derivatives for their potential in treating neurological conditions such as Alzheimer's disease has been a significant area of research. One study used a selective serotonin 1A (5-HT1A) molecular imaging probe for quantifying receptor densities in Alzheimer's patients, highlighting the compound's diagnostic utility (Kepe et al., 2006). Additionally, compounds with a pyridinecarboxamide structure have been evaluated for their anticonvulsant properties, demonstrating the importance of such molecules in developing new therapeutic agents (Kubicki et al., 2000).
Material Science Applications
In the realm of material science, the synthesis of aromatic polyamides incorporating polyalicyclic cardo groups presents an example of the structural versatility and potential applications of pyridinecarboxamide derivatives. These polymers exhibit high thermal stability and solubility in polar aprotic solvents, making them suitable for various high-performance applications (Hsiao et al., 1999).
Propiedades
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O3/c1-28-15-5-3-14(4-6-15)24-19(26)13-9-18(23)20(27)25(11-13)10-12-2-7-16(21)17(22)8-12/h2-9,11H,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLXGKGIYNSOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2942811.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2942812.png)
![7-hydroxy-N-(4-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2942815.png)

![N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2942819.png)
![N-(benzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)butanamide hydrochloride](/img/structure/B2942820.png)


![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2942825.png)
![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2942826.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2942829.png)
![Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate](/img/structure/B2942831.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/no-structure.png)